8-Methyl-4-nitroquinoline
Overview
Description
8-Methyl-4-nitroquinoline: is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound features a methyl group at the 8th position and a nitro group at the 4th position on the quinoline ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-4-nitroquinoline can be achieved through various methods. One common approach involves the nitration of 8-methylquinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4th position .
Industrial Production Methods: Industrial production of this compound often employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-4-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can yield 8-methyl-4-aminoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 8-Methyl-4-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
Chemistry: 8-Methyl-4-nitroquinoline is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It is explored for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 8-Methyl-4-nitroquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its activity .
Comparison with Similar Compounds
8-Nitroquinoline: Similar structure but lacks the methyl group at the 8th position.
8-Methylquinoline: Lacks the nitro group at the 4th position.
4-Nitroquinoline: Lacks the methyl group at the 8th position
Uniqueness: 8-Methyl-4-nitroquinoline’s unique combination of a methyl group at the 8th position and a nitro group at the 4th position imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-methyl-4-nitroquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-3-2-4-8-9(12(13)14)5-6-11-10(7)8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZSUEQELHNDCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179765 | |
Record name | Quinoline, 8-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25076-57-7 | |
Record name | Quinoline, 8-methyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025076577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 8-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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